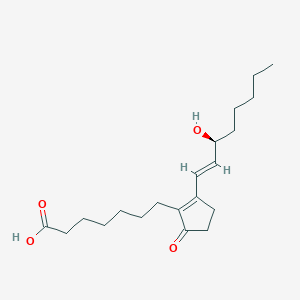

Pgb1

Description

Properties

IUPAC Name |

7-[2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,17,21H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHMPNRDOVPQIN-VSOYFRJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1=C(C(=O)CC1)CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C1=C(C(=O)CC1)CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347609 | |

| Record name | Prostaglandin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin B1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13345-51-2 | |

| Record name | PGB1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13345-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostaglandin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROSTAGLANDIN B1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TYI1PJ64T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin B1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin B1 typically involves the use of Corey lactone as a key intermediate. The process begins with the formation of a chiral cyclopentane core, which is then subjected to a series of reactions, including bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions . These steps are carried out under controlled conditions to ensure high enantioselectivity and yield.

Industrial Production Methods: Industrial production of prostaglandin B1 follows similar synthetic routes but on a larger scale. The use of chemoenzymatic methods has been explored to make the process more cost-effective and scalable . This involves the use of enzymes to catalyze specific steps in the synthesis, reducing the need for harsh chemical reagents and conditions.

Chemical Reactions Analysis

Types of Reactions: Prostaglandin B1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the molecule, often resulting in the formation of hydroperoxides.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen or hydrogen peroxide under mild conditions.

Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.

Substitution: Common reagents include triphenylphosphine and 2,2’-dipyridyl disulfide under anhydrous conditions.

Major Products Formed:

Oxidation: Hydroperoxides and other oxygenated derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted prostaglandin derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

PGB1 is characterized by its L-shaped conformation, which is distinct from other prostaglandins. This structural arrangement influences its biological activity, particularly its interaction with phospholipases and other cellular pathways. This compound does not inhibit phospholipase activity directly; however, oligomers derived from it (PGBx) exhibit significant inhibitory effects on phospholipase A2 activity in human neutrophils and endothelial cells .

The mechanism by which this compound and its oligomers exert their effects includes:

- Inhibition of Arachidonic Acid Mobilization : PGBx has been shown to inhibit the release of arachidonic acid from cells stimulated by agonists like histamine and ionophore A23187, suggesting a role in modulating inflammatory responses .

- Effects on Vascular Resistance : this compound enhances peripheral vascular resistance and can elevate blood pressure without central nervous system involvement, indicating potential applications in managing circulatory disorders .

Inflammation and Pain Management

This compound's ability to modulate inflammatory processes makes it a candidate for therapeutic interventions in conditions characterized by excessive inflammation. Studies have demonstrated that PGBx can significantly inhibit the release of inflammatory mediators, thus reducing pain and swelling in various experimental models .

Cardiovascular Health

Research indicates that this compound may play a role in cardiovascular regulation. Its application has been explored in enhancing vasoconstriction and modulating blood flow dynamics, which could be beneficial in treating certain cardiovascular diseases .

Cancer Research

This compound has been implicated in cancer biology, particularly regarding its effects on DNA synthesis. It has been observed to block S-phase DNA synthesis in certain cell types, suggesting potential applications in cancer therapy by inhibiting tumor cell proliferation .

Case Studies and Experimental Findings

Several studies have documented the effects of this compound and its derivatives:

- Study on Phospholipase Inhibition : PGBx was found to inhibit up to 95% of A23187-stimulated arachidonic acid release from human neutrophils, demonstrating its potency as an anti-inflammatory agent .

- Vasoconstriction Studies : In animal models, administration of this compound at varying dosages resulted in decreased perfusion pressure without significantly affecting systemic arterial pressure, highlighting its potential for targeted vascular therapies .

Comparative Analysis of Prostaglandin B1 Applications

| Application Area | Mechanism of Action | Clinical Relevance |

|---|---|---|

| Inflammation Management | Inhibits phospholipase A2 activity | Potential treatment for inflammatory diseases |

| Cardiovascular Regulation | Enhances peripheral vascular resistance | Possible use in hypertension management |

| Cancer Therapy | Blocks S-phase DNA synthesis | Investigated for anti-cancer properties |

Mechanism of Action

Prostaglandin B1 exerts its effects by binding to specific G-protein-coupled receptors on the surface of target cells . This binding activates intracellular signaling pathways that lead to various physiological responses, such as vasodilation and smooth muscle contraction. The primary molecular targets include receptors involved in the regulation of blood flow and inflammation .

Comparison with Similar Compounds

Comparative Analysis of PGB1 with Similar Prostaglandins

Structural Comparisons

Key Insights :

Functional Relevance :

Functional and Mechanistic Differences

Enzyme Interactions

- 15-PGDH Inhibition : this compound potently inhibits 15-PGDH (IC₅₀ = 70 nM–5 µM), prolonging the half-life of other prostaglandins like PGE2 . In contrast, PGE2 and PGF2α are substrates for this enzyme .

- Metabolic Stability : this compound’s L-shape confers resistance to oxidative metabolism, enhancing its inhibitory persistence .

Receptor Binding

Biological Activity

Prostaglandin B1 (PGB1) is a member of the prostaglandin family, which are lipid compounds with diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological effects, and relevant research findings.

Structural Characteristics

This compound is characterized by its unique L-shaped conformation, which distinguishes it from other prostaglandins. This conformation arises from the orientation of its alpha and omega chains, which are roughly perpendicular to one another. The structural arrangement is stabilized by a conjugated dienone chromophore, which may influence its biological activity. Notably, this compound exhibits low biological activity in many systems, potentially due to its inhibition of the enzyme 15-hydroxyprostaglandin dehydrogenase, which is crucial for prostaglandin metabolism .

This compound interacts with various receptors and enzymes, influencing several physiological processes:

- Inhibition of Enzyme Activity : this compound has been shown to inhibit 15-hydroxyprostaglandin dehydrogenase, affecting the levels of other prostaglandins in the body. This inhibition can lead to altered inflammatory responses and modulation of pain pathways .

- Effects on Smooth Muscle : Similar to other prostaglandins, this compound can modulate smooth muscle contractions. However, its effects are less potent compared to other members like PGE1 and PGF2α. For instance, while PGF2α is known for inducing uterine contractions, this compound's role in this context is less pronounced .

Physiological Effects

This compound's biological activity extends across various systems:

- Gastrointestinal Tract : Prostaglandins play significant roles in gastrointestinal physiology. Studies indicate that this compound may influence gastric secretion and motility; however, specific data on this compound's effects remain limited compared to other prostaglandins .

- Pain Modulation : Research indicates that this compound may interact with bradykinin pathways, which are critical in pain perception. Elevated levels of bradykinin and related prostaglandins have been correlated with increased pain intensity in conditions like endometriosis .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound through various experimental designs:

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying PGB1 in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is the gold standard for quantifying this compound due to its high sensitivity and specificity. Protocols should include sample preparation steps (e.g., solid-phase extraction), chromatographic separation using reversed-phase columns, and optimization of ionization parameters to minimize matrix effects .

Q. What laboratory synthesis protocols are used to produce this compound?

- Methodological Answer : this compound is synthesized via stereoselective chemical synthesis, often starting from arachidonic acid derivatives. Key steps include cyclization under controlled pH and temperature, followed by purification using flash chromatography or HPLC. Detailed protocols must specify reaction conditions (e.g., solvent systems, catalysts) and validate purity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Q. How do environmental factors influence this compound stability during storage and experimentation?

- Methodological Answer : this compound is susceptible to degradation under light, heat, and acidic/basic conditions. Stability studies recommend storing lyophilized this compound at -80°C in inert atmospheres and reconstituting it in ethanol or dimethyl sulfoxide (DMSO) with pH buffering. Accelerated stability testing under varying temperatures and humidity levels should be conducted to establish shelf-life parameters .

Advanced Research Questions

Q. What experimental strategies elucidate this compound’s interaction with 15-hydroxyprostaglandin dehydrogenase (15-PGDH)?

- Methodological Answer : Enzyme kinetic assays (e.g., Michaelis-Menten analysis) and competitive inhibition studies using recombinant 15-PGDH are critical. Techniques like surface plasmon resonance (SPR) or fluorescence polarization can quantify binding affinities. Researchers should also employ genetic knockdown models to assess this compound accumulation in 15-PGDH-deficient systems .

Q. How can researchers reconcile contradictory findings regarding this compound’s pro-inflammatory vs. anti-inflammatory roles?

- Methodological Answer : Systematic meta-analysis of study designs (e.g., cell types, dosage, exposure duration) is essential. For example, low-dose this compound may activate anti-inflammatory pathways via PI3K/Akt, while higher doses induce NF-κB-driven inflammation. Comparative studies using isoform-specific prostaglandin receptor antagonists can clarify context-dependent effects .

Q. What are the key challenges in designing experiments to map this compound’s role in MAPK/ERK and TGF-β/Smad signaling pathways?

- Methodological Answer : Challenges include distinguishing this compound-specific effects from endogenous prostaglandin cross-talk. Researchers should use pathway-specific inhibitors (e.g., U0126 for MAPK/ERK) and CRISPR/Cas9-edited cell lines lacking downstream mediators (e.g., Smad4). Single-cell RNA sequencing can further resolve pathway heterogeneity in response to this compound .

Q. How should researchers address variability in this compound quantification across different biological models (e.g., in vivo vs. in vitro)?

- Methodological Answer : Normalize this compound levels to tissue-specific biomarkers (e.g., creatinine in urine) and validate assays using spike-recovery experiments. For in vivo studies, microdialysis coupled with LC-MS/MS reduces matrix interference. Cross-model validation using isotopic tracing ensures consistency .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curves) are preferred for dose-response data. Researchers should report confidence intervals, EC50/IC50 values, and use ANOVA with post-hoc tests for multi-group comparisons. Open-source tools like R or Python’s SciPy package enhance reproducibility .

Q. How can researchers ensure transparency when reporting negative or inconclusive results in this compound studies?

- Methodological Answer : Follow the "MIAME" (Minimum Information About a Microarray Experiment) and "ARRIVE" guidelines for preclinical studies. Clearly document experimental limitations (e.g., sample size, assay sensitivity) in the "Discussion" section. Raw data and code should be deposited in public repositories like Zenodo or Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.